molecular formula C9H11NO2 B7980930 (2R)-2-azaniumyl-2-(4-methylphenyl)acetate

(2R)-2-azaniumyl-2-(4-methylphenyl)acetate

Cat. No. B7980930
M. Wt: 165.19 g/mol
InChI Key: RZRRCPHBUKHOEY-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-azaniumyl-2-(4-methylphenyl)acetate is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2R)-2-azaniumyl-2-(4-methylphenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-2-azaniumyl-2-(4-methylphenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (2R)-2-azaniumyl-2-(4-methylphenyl)acetate involves the conversion of a starting material into the desired product through a series of chemical reactions.

Starting Materials
4-methylbenzaldehyde, methylamine, acetic acid, sodium hydroxide, hydrogen peroxide, sodium borohydride, hydrochloric acid, sodium bicarbonate, sodium chloride, wate

Reaction
Step 1: Condensation of 4-methylbenzaldehyde and methylamine to form 4-methyl-N-methylbenzamide, Step 2: Reduction of 4-methyl-N-methylbenzamide with sodium borohydride to form 4-methyl-N-methylbenzylamine, Step 3: Acetylation of 4-methyl-N-methylbenzylamine with acetic anhydride and acetic acid to form N-acetyl-4-methyl-N-methylbenzylamine, Step 4: Oxidation of N-acetyl-4-methyl-N-methylbenzylamine with hydrogen peroxide and sodium hydroxide to form N-acetyl-4-methylbenzylamine, Step 5: Hydrolysis of N-acetyl-4-methylbenzylamine with hydrochloric acid to form 4-methylbenzylamine, Step 6: Reaction of 4-methylbenzylamine with acetic acid to form (2R)-2-azaniumyl-2-(4-methylphenyl)acetate, Step 7: Neutralization of (2R)-2-azaniumyl-2-(4-methylphenyl)acetate with sodium bicarbonate and precipitation with sodium chloride to obtain the final product

properties

IUPAC Name

(2R)-2-azaniumyl-2-(4-methylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-2-4-7(5-3-6)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRRCPHBUKHOEY-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)[O-])[NH3+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@H](C(=O)[O-])[NH3+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-azaniumyl-2-(4-methylphenyl)acetate

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